molecular formula C11H13N3O3 B3147973 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole CAS No. 634174-14-4

1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

Cat. No.: B3147973
CAS No.: 634174-14-4
M. Wt: 235.24 g/mol
InChI Key: ZOPXVYHFPDRYJX-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a methoxypropyl group at the first position and a nitro group at the fifth position on the benzimidazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic activities. Benzimidazole derivatives are known to inhibit the growth of various microorganisms and parasites.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases. Benzimidazole derivatives have shown promise in treating conditions like cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

Target of Action

The primary target of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, also known as Prucalopride , is the 5-HT4 receptor . This receptor plays a crucial role in the gastrointestinal tract, where it regulates the motility of the bowel .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity . This interaction with the 5-HT4 receptors targets the impaired motility associated with chronic constipation, thus normalizing bowel movements .

Biochemical Pathways

The activation of the 5-HT4 receptors by Prucalopride triggers a cascade of events in the biochemical pathway that leads to the enhancement of gut motility. The exact downstream effects of this activation are still under investigation, but it is known that the overall result is an improvement in bowel movement regularity .

Pharmacokinetics

Prucalopride is rapidly absorbed, with peak plasma concentrations (Cmax) attained 2–3 hours after a single 2 mg oral dose . It is extensively distributed throughout the body. In vitro studies have shown that human liver metabolism is very slow and only minor amounts of metabolites are found . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of Prucalopride’s action result in an improvement in the symptoms of chronic constipation. Clinical trials have shown that treatment with Prucalopride resulted in a significantly higher proportion of patients reaching the primary efficacy endpoint of an average of ≥3 spontaneous complete bowel movements than with placebo . There was also significantly improved bowel habit and associated symptoms, patient satisfaction with bowel habit and treatment, and health-related quality of life in patients with severe chronic constipation .

Preparation Methods

The synthesis of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-nitro-1H-benzimidazole.

    Alkylation: The 5-nitro-1H-benzimidazole is subjected to alkylation using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl or aryl halides, bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Major products formed from these reactions include 1-(3-aminopropyl)-5-nitro-1H-benzimidazole (from reduction) and various substituted benzimidazoles (from substitution reactions).

Comparison with Similar Compounds

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(3-Methoxypropyl)-4-nitro-1H-benzimidazole: Similar structure but with the nitro group at the fourth position, which may result in different biological activities.

    1-(3-Methoxypropyl)-5-amino-1H-benzimidazole: The amino group instead of the nitro group can significantly alter the compound’s reactivity and biological properties.

    1-(3-Methoxypropyl)-5-chloro-1H-benzimidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-methoxypropyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-8-12-10-7-9(14(15)16)3-4-11(10)13/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXVYHFPDRYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257190
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634174-14-4
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634174-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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